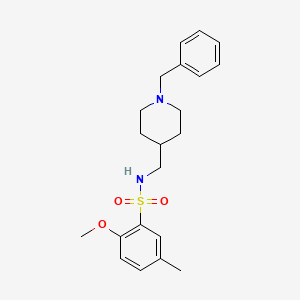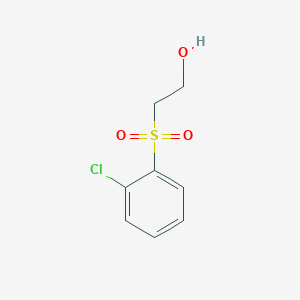![molecular formula C26H26N4 B2392806 4-(4-甲基苯基)-2-[4-(2-甲基苯基)哌嗪-1-基]喹唑啉 CAS No. 361160-54-5](/img/structure/B2392806.png)
4-(4-甲基苯基)-2-[4-(2-甲基苯基)哌嗪-1-基]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, possibly in the treatment of diseases like cancer or neurological disorders.
Industry: Used in the synthesis of materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the piperazine moiety and the methylphenyl groups can be done through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups.
Reduction: Reduction reactions could target the quinazoline ring or the piperazine moiety.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to Enzymes or Receptors: Inhibiting or activating their function.
Interfere with DNA/RNA: Affecting gene expression or replication.
Modulate Signaling Pathways: Altering cellular responses.
相似化合物的比较
Similar Compounds
- 4-(4-Methylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline
- 4-(4-Methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]quinazoline
Uniqueness
The specific substitution pattern on the quinazoline and piperazine rings can significantly affect the compound’s properties, such as its binding affinity to biological targets, its solubility, and its overall pharmacokinetic profile.
属性
IUPAC Name |
4-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-19-11-13-21(14-12-19)25-22-8-4-5-9-23(22)27-26(28-25)30-17-15-29(16-18-30)24-10-6-3-7-20(24)2/h3-14H,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFCPWPAWALIJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
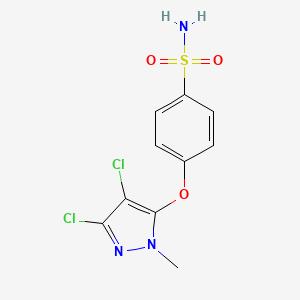
![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)

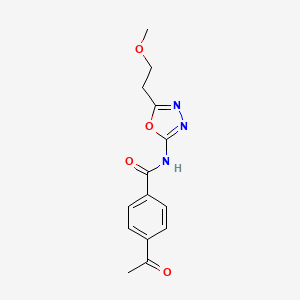
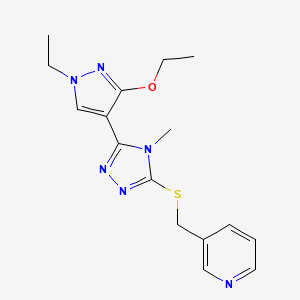
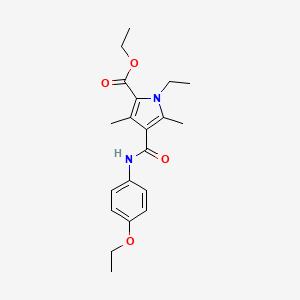
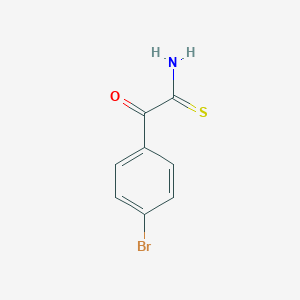
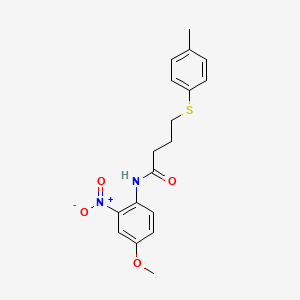
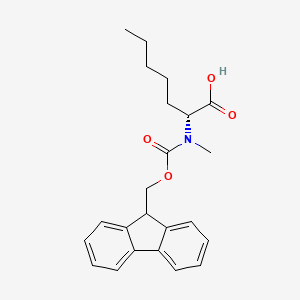
![N-benzyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2392738.png)
